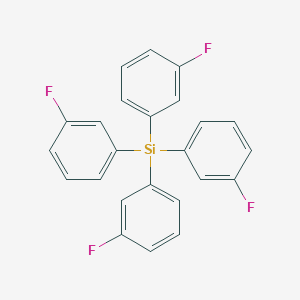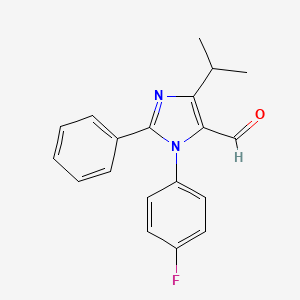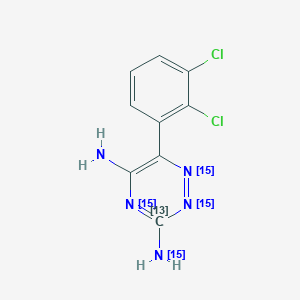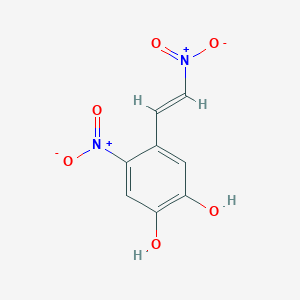![molecular formula C10H16O3 B11941942 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one CAS No. 61761-69-1](/img/structure/B11941942.png)
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring and a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with similar structural features but different reactivity.
Cyclopentanone: The parent compound of the cyclopentanone ring in 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical applications.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61761-69-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8/h8H,2-7H2,1H3 |
Clé InChI |
PVKFDXCOJHGGTA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CC2CCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



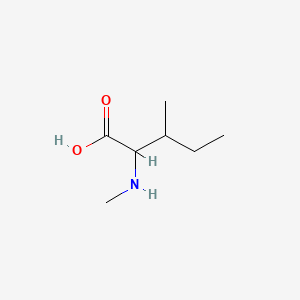
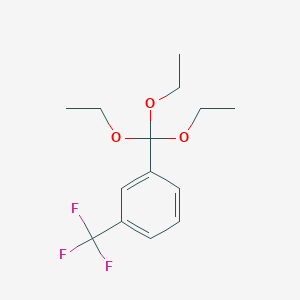
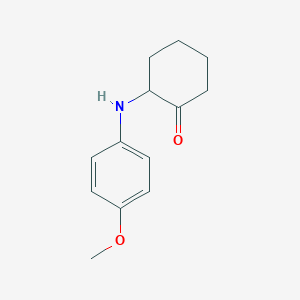

![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)

